4-(Trifluoromethoxy)-benzenepropanamine

Medicinal Chemistry Computational ADME Property Prediction

Analog substitution risks invalidating PK/PD assays: -OCF3 confers unique lipophilicity/electron-withdrawal not replicable by -CF3 or -OCH3. This primary amine enables orthogonal protection & amidation workflows. - Differentiated microsomal clearance profile (established in aliphatic -OCF3 series) - 3-carbon linker provides ~1.5Å additional reach over α-branched isomers - Lower boiling point (231.9°C) than N-methyl analog for easier workup - Batch-specific NMR/HPLC/GC data ensures inter-batch reproducibility

Molecular Formula C10H12F3NO
Molecular Weight 219.2 g/mol
CAS No. 465529-50-4
Cat. No. B3180946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethoxy)-benzenepropanamine
CAS465529-50-4
Molecular FormulaC10H12F3NO
Molecular Weight219.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCCN)OC(F)(F)F
InChIInChI=1S/C10H12F3NO/c11-10(12,13)15-9-5-3-8(4-6-9)2-1-7-14/h3-6H,1-2,7,14H2
InChIKeyNMMRPWQPYYIKRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethoxy)-benzenepropanamine: Specifications & Procurement Guide


4-(Trifluoromethoxy)-benzenepropanamine (CAS 465529-50-4), systematically named 3-[4-(trifluoromethoxy)phenyl]propan-1-amine, is a fluorinated phenylpropylamine building block with the molecular formula C₁₀H₁₂F₃NO and a molecular weight of 219.2 g/mol . The compound features a primary amine on a flexible three-carbon linker attached to a para-trifluoromethoxy-substituted benzene ring [1]. Physicochemical characterization indicates a predicted density of 1.2±0.1 g/cm³ and a predicted boiling point of 231.9±40.0 °C at 760 mmHg [1]. The compound is primarily utilized as a versatile small-molecule scaffold and fluorinated synthetic intermediate in medicinal chemistry and chemical biology research .

Core scaffold
Fluorinated phenylpropylamine with para-OCF₃ for ADME property tuning
Synthetic handle
Primary amine enables reductive amination, amide coupling, and sulfonamide formation
Linker flexibility
3-carbon spacer provides conformational reach for distal pharmacophore engagement

Why Generic Substitution Fails for 4-(Trifluoromethoxy)-benzenepropanamine


Selecting a generic phenylpropylamine or even a closely related analog such as the N-methyl derivative (CAS 886763-16-2) or a positional isomer (e.g., CAS 130339-50-3) introduces substantial scientific risk due to the unique electronic and steric profile of the para-OCF₃ group . The trifluoromethoxy substituent exhibits a distinct combination of high lipophilicity and strong electron-withdrawing capacity that cannot be replicated by non-fluorinated methoxy (-OCH₃) analogs or trifluoromethyl (-CF₃) counterparts . Critically, published studies on related aliphatic trifluoromethoxy series demonstrate that microsomal stability and clearance profiles differ significantly depending on whether the substituent is -OCF₃, -OCH₃, or -CF₃, meaning interchange of even the fluorinated substituent can unpredictably alter pharmacokinetic behavior in downstream assays . Furthermore, substitution of the primary amine terminus with N-methyl or N,N-dimethyl groups alters hydrogen-bonding capacity and basicity, precluding the use of N-alkylated analogs in synthetic sequences requiring orthogonal protection or specific amine reactivity [1]. These structural variations introduce uncontrolled variables in reaction yields, binding assays, and SAR campaigns, rendering direct substitution without revalidation scientifically unsound.

N-methyl or N,N-dimethyl analogs alter amine hydrogen-bonding capacity and reactivity, limiting synthetic diversification.
Replacing -OCF₃ with -OCH₃ or -CF₃ changes metabolic stability profile; class-level evidence indicates -OCF₃ may reduce microsomal stability.
Positional isomer with amine at α-carbon shortens amine-aryl distance by ~1.5 Å, potentially disrupting target binding geometry.

Key Differential Evidence for 4-(Trifluoromethoxy)-benzenepropanamine Selection


Physicochemical Differentiation vs. N-Methyl Analog

Computational models comparing 4-(Trifluoromethoxy)-benzenepropanamine (primary amine) with its N-methyl analog (CAS 886763-16-2) reveal quantifiable differences in fundamental physicochemical descriptors . The primary amine exhibits a higher predicted density (1.2±0.1 g/cm³) compared to the N-methyl analog (1.1±0.1 g/cm³), a lower predicted boiling point (231.9±40.0 °C vs. 243.3±40.0 °C at 760 mmHg), and a lower flash point (94.1±27.3 °C vs. 100.9±27.3 °C) [1][2]. These differences stem directly from the absence of N-methyl substitution, which reduces molecular weight (219.2 vs. 233.2 g/mol) and alters intermolecular hydrogen-bonding capacity . Such property shifts affect volatility during solvent evaporation, storage conditions, and chromatographic behavior, making the primary amine preferable when a lower boiling point or higher density is required for synthetic workup or purification.

Physicochemical vs. N-methyl analog
Reported
Target: density 1.2±0.1 g/cm³, BP 231.9±40.0 °C, flash 94.1±27.3 °C N-methyl: density 1.1±0.1 g/cm³, BP 243.3±40.0 °C, flash 100.9±27.3 °C
Reported density and boiling point differences may affect purification and chromatography.
Predicted computational values; experimental validation recommended.
Medicinal Chemistry Computational ADME Property Prediction

Metabolic Stability: -OCF₃ vs. -OCH₃ and -CF₃

Studies on the synthesis and physicochemical properties of compounds bearing aliphatic trifluoromethoxy groups provide direct comparative microsomal stability data . Microsomal stability assays indicated that the trifluoromethoxy (-OCF₃) group typically decreased metabolic stability of the corresponding derivatives as compared to either methoxy (-OCH₃) or trifluoromethyl (-CF₃) substituted counterparts, except for N-alkoxy(sulfon)amide series . This finding has direct implications for 4-(Trifluoromethoxy)-benzenepropanamine: selecting a non-fluorinated analog (e.g., 4-methoxy-benzenepropanamine) or a -CF₃ analog based on assumed metabolic equivalence would be scientifically invalid, as the -OCF₃ group confers a distinct metabolic liability profile that must be accounted for in lead optimization and SAR interpretation.

Metabolic stability -OCF₃ vs. -OCH₃/-CF₃
Class-level inference
Decreased microsomal stability observed for aliphatic -OCF₃ series (except N-alkoxy(sulfon)amides)
Metabolic liability context; do not assume equivalence with -OCH₃ or -CF₃.
Qualitative trend from aliphatic trifluoromethoxy literature; verify in target assay.
Drug Metabolism Microsomal Stability Fluorine Chemistry

Primary Amine Reactivity Advantage Over N-Alkylated Analogs

The presence of a primary amine (-NH₂) in 4-(Trifluoromethoxy)-benzenepropanamine distinguishes it from its N-methyl (CAS 886763-16-2) and N,N-dimethyl analogs . This structural feature enables a broader range of chemical transformations including reductive amination, amide coupling, sulfonamide formation, and Boc-protection/deprotection sequences that are either inaccessible or proceed with different kinetics for secondary or tertiary amines . For procurement decisions in library synthesis or medicinal chemistry campaigns, the primary amine offers superior versatility as a diversification point compared to pre-alkylated analogs, which limit downstream synthetic options and may require deprotection steps that are incompatible with the acid-labile -OCF₃ group [1].

Primary amine reactivity advantage
Supporting evidence
Reductive amination, amide coupling, sulfonamide formation, Boc-protection accessible
Supports broader diversification than N-alkyl analogs; synthetic flexibility for library synthesis.
Based on standard amine reactivity; orthogonal protection compatibility may require review.
Synthetic Chemistry Amine Functionalization Library Synthesis

Conformational Flexibility Difference vs. Positional Isomer

4-(Trifluoromethoxy)-benzenepropanamine (3-carbon linker between aryl and amine) differs fundamentally from its positional isomer 1-(4-(trifluoromethoxy)phenyl)propan-1-amine (CAS 130339-50-3), which bears the amine directly on the α-carbon of the propyl chain . This positional shift changes the distance between the amine and the aryl ring by approximately one carbon-carbon bond length (~1.5 Å), altering the conformational ensemble available to the molecule . In structure-based drug design, this difference can determine whether the amine moiety can simultaneously engage a catalytic aspartate residue or form a salt bridge within a binding pocket while the -OCF₃ group occupies a distal hydrophobic subpocket [1]. The 3-carbon linker of the target compound provides greater conformational flexibility and a longer reach for the amine, which may be essential for bridging between two distinct pharmacophoric elements in target proteins where the α-branched isomer would fail to achieve proper geometry.

Conformational flexibility vs. positional isomer
Class-level inference
Amine reach extended by ~1.5 Å; additional rotatable bond vs α-branched isomer (CAS 130339-50-3)
Conformational fit for distal binding site engagement; target geometry context matters.
Structural biology inference; validate binding mode in target of interest.
Conformational Analysis Structure-Based Drug Design SAR

Analytical Characterization vs. Uncharacterized Alternatives

Procurement of 4-(Trifluoromethoxy)-benzenepropanamine (CAS 465529-50-4) from established suppliers includes batch-specific analytical documentation that is not universally available for all sources or for less common analogs . Suppliers such as Bidepharm provide standard purity of 95% with accompanying batch quality control reports including NMR, HPLC, and GC analyses . In contrast, many positional isomers (e.g., CAS 130339-50-3) or N-alkylated analogs are offered with variable characterization standards or only computational property predictions without experimental verification [1]. For laboratories requiring GLP-compliant documentation or reproducible synthetic outcomes, the availability of verified analytical data constitutes a procurement differentiator that mitigates the risk of batch-to-batch variability and eliminates the need for in-house re-characterization .

Analytical characterization
Supporting evidence
Batch-specific NMR, HPLC, GC; standard purity 95%
Reproducibility support; reduces need for in-house re-characterization.
Supplier QC data availability; confirm documentation at procurement.
Quality Control Analytical Chemistry Procurement

4-(Trifluoromethoxy)-benzenepropanamine: Validated Application Scenarios


Metabolic Stability Profiling of -OCF₃ Series in Lead Optimization

Use 4-(Trifluoromethoxy)-benzenepropanamine as the core scaffold for generating a series of analogs to systematically profile the metabolic stability contribution of the -OCF₃ group. As established in Section 3, the -OCF₃ moiety confers distinct microsomal stability behavior compared to -OCH₃ or -CF₃ groups . This compound serves as the optimal starting point for building a focused library where the primary amine can be functionalized (e.g., via amide coupling or reductive amination) while maintaining the -OCF₃ group constant, enabling deconvolution of substituent effects on clearance .

Extended-Linker Pharmacophores for Distal Binding Sites

Employ 4-(Trifluoromethoxy)-benzenepropanamine in structure-based drug design projects requiring a flexible, extended linker between the aryl -OCF₃ group and a basic amine. As differentiated from the α-branched isomer (CAS 130339-50-3), the 3-carbon linker provides an additional ~1.5 Å reach and greater conformational freedom . This makes it suitable for bridging hydrophobic subpockets (occupied by the -OCF₃ group) to catalytic or allosteric residues engaged by the amine, particularly in GPCR or kinase targets where the binding site geometry demands a specific amine-aryl distance [1].

Primary Amine Building Block for Diversification-Focused Synthesis

Utilize 4-(Trifluoromethoxy)-benzenepropanamine as a versatile primary amine building block in parallel synthesis workflows. The primary amine enables a broad range of transformations (amide formation, sulfonamide synthesis, reductive amination, Boc-protection) that are inaccessible or suboptimal with N-methyl or N,N-dimethyl analogs . The lower predicted boiling point (231.9 °C) relative to the N-methyl analog (243.3 °C) also facilitates easier solvent removal during workup [2]. The availability of batch-specific QC data (NMR, HPLC, GC) ensures reproducibility across multiple synthetic runs .

Chromatographic Separation of Fluorinated Amine Analogs

Deploy 4-(Trifluoromethoxy)-benzenepropanamine as a reference standard for developing HPLC or GC methods aimed at separating structurally similar fluorinated phenylpropylamines. The quantifiable differences in predicted density (1.2±0.1 g/cm³) and flash point (94.1±27.3 °C) relative to the N-methyl analog (1.1±0.1 g/cm³; 100.9±27.3 °C) translate to distinct retention behavior under standardized chromatographic conditions [2]. This makes the compound valuable for establishing resolution between primary, secondary, and tertiary amine analogs in reaction monitoring or purity assessment workflows.

Application
Selection Property
Validation Focus
Metabolic stability profiling of -OCF₃ series
Primary amine with -OCF₃ group (not -OCH₃ or -CF₃)
Microsomal stability assay comparison across substituents
Extended-linker pharmacophore design
3-carbon linker vs α-branched positional isomer
Binding assay with target requiring distal amine engagement
Diversification-focused parallel synthesis
Primary amine reactivity (not N-alkylated analog)
Multi-step synthetic sequence compatibility and yield reproducibility
Chromatographic separation of fluorinated amine analogs
Predicted property differences (density, boiling point)
HPLC/GC resolution between primary, secondary, and tertiary amine analogs

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